Echinodolide A
Description
Echinodolide A (compound 71) is a cyclic lactone characterized by a unique combination of functional groups, including an ester (-COO-), a hydroxyl (-OH), and two methyl (-CH₃) substituents . Lactones of this type are frequently isolated from natural sources and are of interest in medicinal chemistry due to their diverse pharmacological properties, such as antimicrobial, anti-inflammatory, or cytotoxic activities.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,2E,6Z,10Z,14R)-14-hydroxy-6,14-dimethyl-3-propan-2-yl-15-oxabicyclo[8.4.2]hexadeca-2,6,10-trien-16-one |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-11-10-15(3)7-5-8-16-9-6-12-20(4,22)18(13-17)23-19(16)21/h7,9,13-14,18,22H,5-6,8,10-12H2,1-4H3/b15-7-,16-9-,17-13+/t18-,20+/m0/s1 |
InChI Key |
YQPCUQLZJRRTCQ-JQZFCLNZSA-N |
SMILES |
CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |
Isomeric SMILES |
C/C/1=C/CC/C/2=C/CC[C@@]([C@H](/C=C(\CC1)/C(C)C)OC2=O)(C)O |
Canonical SMILES |
CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |
Synonyms |
echinodolide A |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. Echinodolide B
The primary distinction lies in the replacement of the ester group in this compound with a hydroxyl group in Echinodolide B. Ester-containing compounds like this compound may exhibit higher chemical stability under physiological conditions compared to hydroxyl-dominated analogs .
This compound vs. Isoterrracinolides
Isoterracinolide A shares the ester-hydroxyl combination with this compound but differs in substituent placement (exact positions unspecified in evidence). Isoterrracinolide B introduces an acetyl group (-COOC₂H₅), which increases steric bulk and lipophilicity, possibly enhancing membrane permeability . These variations highlight how minor modifications can significantly impact pharmacokinetic properties.
This compound vs. Astakolactin
Astakolactin adopts a linear chain structure with terminal ester and hydroxyl groups, contrasting sharply with this compound’s cyclic framework. The linear structure may confer greater conformational flexibility, enabling interactions with diverse biological targets, while cyclic lactones like this compound often exhibit constrained geometries that enhance selectivity .
Methodological Considerations for Comparative Studies
Comparative analyses of lactones require rigorous structural elucidation (e.g., NMR, X-ray crystallography) and evaluation of physicochemical properties (e.g., logP, solubility). Evidence from pharmacological guidelines emphasizes the importance of documenting structural similarities to known compounds, as these can inform safety profiles and mechanistic hypotheses . For instance, ester-containing lactones may act as prodrugs, undergoing hydrolysis to release active metabolites, whereas hydroxyl-rich analogs might engage directly with enzymatic active sites .
Q & A
Q. What are the limitations of current structure-activity relationship (SAR) models for this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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